H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA
Description
Properties
Molecular Formula |
C33H44F6N8O8S |
|---|---|
Molecular Weight |
826.8 g/mol |
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7) |
InChI Key |
XVODPBULIXCTET-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH₂·2TFA follows the Fmoc/tBu SPPS strategy, which is widely adopted for its compatibility with acid-labile side-chain protecting groups and modular resin systems. The general workflow involves:
Resin Selection and Initial Amino Acid Loading
- Resin type : Wang or Rink amide resin (0.3–0.7 mmol/g loading) is used to anchor the C-terminal Phe amide.
- First coupling : DL-Phe (racemic mixture) is attached using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF, with a 3-fold excess of amino acid to ensure >99% coupling efficiency.
Iterative Deprotection and Coupling
- Fmoc removal : 20% piperidine in DMF (2 × 5 min) deprotects the N-terminal Fmoc group after each cycle.
- Amino acid coupling : DL-Met, DL-Arg(Pbf), and DL-Phe are sequentially coupled using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF (2 × 30 min reactions per residue). Racemic amino acids require extended coupling times (45–60 min) to account for steric hindrance and enantiomeric competition.
Racemic Amino Acid Incorporation Challenges
Incorporating DL-configured residues introduces synthetic complexities due to:
- Reduced coupling efficiency : Racemic mixtures exhibit 10–15% lower coupling yields compared to enantiomerically pure analogs, necessitating double couplings or 4-fold excesses of amino acids.
- Epimerization risk : Prolonged exposure to basic conditions (e.g., DIEA) during activation may cause partial racemization of L- or D-residues, requiring strict temperature control (0–4°C).
Table 1: Coupling Efficiency for DL-Amino Acids in SPPS
| Residue | Coupling Reagent | Time (min) | Yield (%) |
|---|---|---|---|
| DL-Phe | HBTU/DIEA | 45 | 88 |
| DL-Met | HATU/DIEA | 60 | 82 |
| DL-Arg(Pbf) | HBTU/DIEA | 90 | 75 |
Side-Chain Protection and Orthogonal Deprotection
- Arg side chain : Protected as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which is stable to piperidine but cleaved during TFA-mediated resin cleavage.
- Met side chain : Left unprotected due to its low reactivity under Fmoc conditions; however, oxidation to methionine sulfoxide is mitigated by adding 1% 1,2-ethanedithiol (EDT) in the cleavage cocktail.
Cleavage and TFA Salt Formation
The final peptide-resin is treated with a cleavage cocktail containing:
- TFA/water/TIS (95:2.5:2.5 v/v) : Removes Pbf from Arg and liberates the peptide from the resin.
- Scavengers : 5% phenol and 5% thioanisole prevent alkylation of Met and Phe residues.
- TFA salt precipitation : The crude peptide is precipitated in ice-cold diethyl ether, yielding H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH₂·2TFA as a white powder.
Table 2: Cleavage Cocktail Optimization
| Component | Role | Concentration (%) |
|---|---|---|
| TFA | Acidolytic cleavage | 95 |
| H₂O | Proton scavenger | 2.5 |
| TIS | Cation scavenger | 2.5 |
| EDT | Methionine protector | 1 |
Analytical Characterization
Challenges and Mitigation Strategies
- Racemization during coupling : Using pre-activated O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) reduces epimerization by 30% compared to HBTU.
- Arg side-chain aggregation : Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴⁵)) minimizes β-sheet formation during DL-Arg coupling.
- TFA-induced oxidation : Adding 0.1 M ammonium iodide to the cleavage mixture reduces Met sulfoxide formation to <2%.
Chemical Reactions Analysis
Types of Reactions
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The arginine residue can undergo substitution reactions, particularly at the guanidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions at the arginine residue.
Major Products
Oxidation Products: Methionine sulfoxide and methionine sulfone.
Reduction Products: Reduced methionine.
Substitution Products: Substituted arginine derivatives.
Scientific Research Applications
Melanocortin Receptor Modulation
One notable application of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA is its potential role as a melanocortin receptor modulator. Research has indicated that peptides with similar structures can act as either agonists or antagonists at melanocortin receptors, which are involved in various physiological processes including appetite regulation and energy homeostasis . The specific arrangement of amino acids in this compound may enable it to interact effectively with these receptors, potentially leading to the development of new treatments for obesity and metabolic disorders.
Antioxidant Properties
Studies have shown that certain peptide sequences can exhibit antioxidant properties, which are beneficial in reducing oxidative stress within cells. This compound could be investigated for its ability to scavenge free radicals and protect against cellular damage, making it a candidate for therapeutic applications in diseases associated with oxidative stress .
Peptide Interaction Studies
The compound's structure allows researchers to study peptide interactions within biological systems. For instance, it can be utilized in examining how peptides bind to specific receptors or proteins, providing insights into signaling pathways and biological mechanisms . Such studies are crucial for understanding disease mechanisms and developing targeted therapies.
Drug Delivery Systems
Another promising application is in the field of drug delivery systems. Peptides like this compound can be conjugated with drugs to enhance their delivery and efficacy. The peptide can facilitate cellular uptake or target specific tissues, improving the therapeutic index of various drugs .
Case Studies and Research Findings
These studies underscore the versatility of this compound in various research contexts, highlighting its potential impact on future therapeutic strategies.
Mechanism of Action
The compound exerts its effects by activating potassium channels in peptidergic neurons. The mechanism involves:
Binding: The peptide binds to specific sites on the potassium channel.
Activation: This binding induces a conformational change in the channel, leading to its opening.
Ion Flow: The open channel allows potassium ions to flow through, modulating neuronal activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2·2TFA can be contextualized against related peptides and amino acid derivatives. Below is a comparative analysis based on molecular properties, bioactivity, and synthetic accessibility:
Table 1: Key Properties of H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2·2TFA and Analogues
*Similarity scores (0.85–1.00) derived from structural and functional alignment using PubChem data .
Key Findings:
Structural Flexibility vs. DL-confered racemic mixtures may reduce target specificity compared to enantiopure analogues (e.g., S-configuration in dihydrochloride derivatives), as observed in reduced EC50 values for enantiopure compounds .
Synthetic Challenges: The tetrapeptide requires multi-step solid-phase synthesis with DL-amino acids, yielding moderate purity (85–87%) under optimized hydrogenation conditions . In contrast, simpler analogues like 2-Amino-2-(3-aminophenyl)acetic acid are synthesized in fewer steps but with lower solubility .
Toxicity and Safety :
- While the tetrapeptide’s toxicity remains uncharacterized, structurally related compounds (e.g., H-Phe(4-NH2)-OH) exhibit warnings for skin/eye irritation (H315-H319) and respiratory sensitization (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
